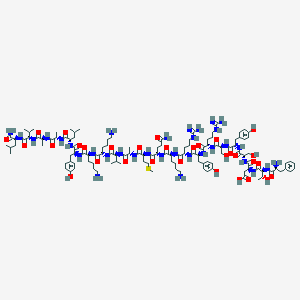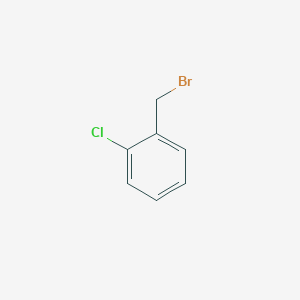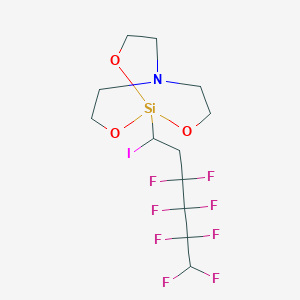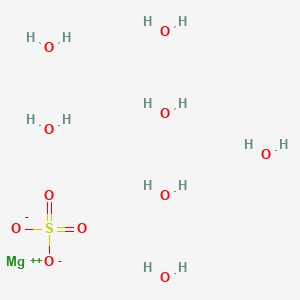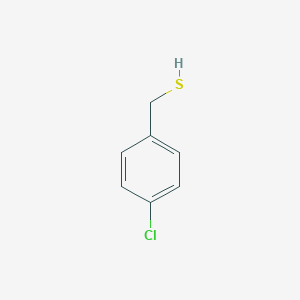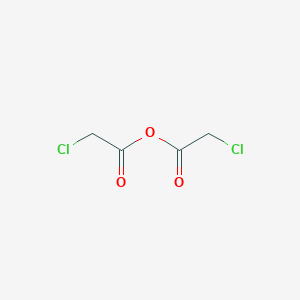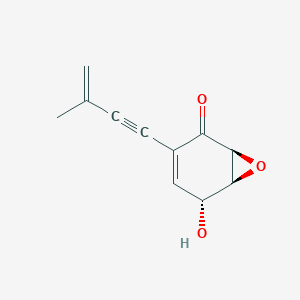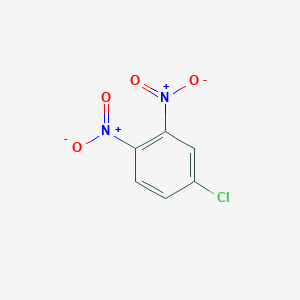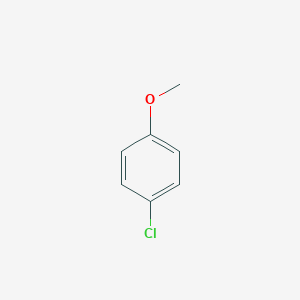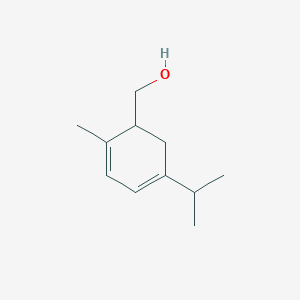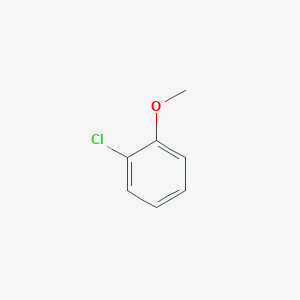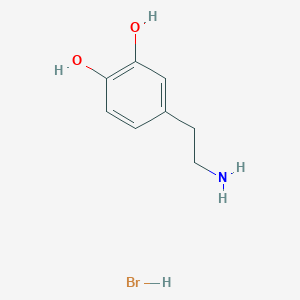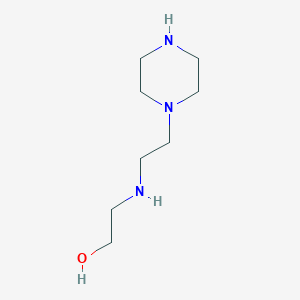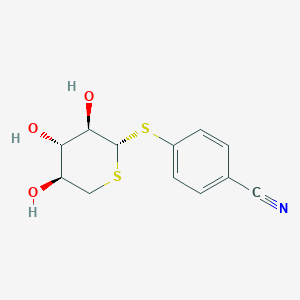
Beciparcil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beciparcil is a synthetic peptide that has been studied for its potential therapeutic applications. It is a member of a class of compounds known as protegrins, which are small cationic peptides with antimicrobial properties. Beciparcil has been shown to have broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses. In
Wirkmechanismus
The mechanism of action of Beciparcil is not fully understood, but it is thought to involve disruption of the bacterial cell membrane. Beciparcil has a positive charge, which allows it to bind to negatively charged molecules on the bacterial cell membrane. This binding disrupts the integrity of the cell membrane, leading to leakage of intracellular contents and ultimately cell death.
Biochemische Und Physiologische Effekte
Beciparcil has been shown to have several biochemical and physiological effects. In addition to its antimicrobial, antitumor, and anti-inflammatory activities, Beciparcil has been shown to induce the production of nitric oxide, a molecule involved in immune defense and vasodilation. Beciparcil has also been shown to inhibit the activity of proteases, enzymes involved in the breakdown of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Beciparcil has several advantages for lab experiments. It is a small peptide that can be synthesized using solid-phase peptide synthesis, which allows for easy modification of the peptide sequence. Beciparcil also has broad-spectrum antimicrobial activity, which makes it useful for studying the effects of antimicrobial peptides on different pathogens. However, there are also limitations to using Beciparcil in lab experiments. It can be difficult to determine the optimal concentration of Beciparcil to use in experiments, and it may have variable activity depending on the pathogen being studied.
Zukünftige Richtungen
There are several future directions for research on Beciparcil. One area of interest is the development of Beciparcil analogs with improved antimicrobial activity and selectivity. Another area of interest is the study of Beciparcil in combination with other antimicrobial agents, such as antibiotics, to determine if it has synergistic effects. Finally, there is interest in studying the potential therapeutic applications of Beciparcil in vivo, using animal models of infectious diseases, cancer, and inflammation.
Synthesemethoden
Beciparcil is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected with various chemical groups to prevent unwanted reactions during peptide synthesis. After the peptide chain is complete, it is cleaved from the solid support and purified by high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Beciparcil has been studied for its potential therapeutic applications in several areas, including infectious diseases, cancer, and inflammation. In infectious diseases, Beciparcil has been shown to have broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses. In cancer, Beciparcil has been shown to have antitumor activity by inducing apoptosis in cancer cells. In inflammation, Beciparcil has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
130782-54-6 |
|---|---|
Produktname |
Beciparcil |
Molekularformel |
C12H13NO3S2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
4-[(2S,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]sulfanylbenzonitrile |
InChI |
InChI=1S/C12H13NO3S2/c13-5-7-1-3-8(4-2-7)18-12-11(16)10(15)9(14)6-17-12/h1-4,9-12,14-16H,6H2/t9-,10+,11-,12+/m1/s1 |
InChI-Schlüssel |
LVFZTPIRDLQIGF-KXNHARMFSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](S1)SC2=CC=C(C=C2)C#N)O)O)O |
SMILES |
C1C(C(C(C(S1)SC2=CC=C(C=C2)C#N)O)O)O |
Kanonische SMILES |
C1C(C(C(C(S1)SC2=CC=C(C=C2)C#N)O)O)O |
Synonyme |
eciparcil p((5-thio-beta-D-xylopyranosyl)thio)benzonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (2S)-2-[[(Z)-1-[[2-(ethylamino)-2-oxoethyl]amino]-4-methyl-1-oxopent-2-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B146249.png)
